1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine
Overview
Description
1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine (1-DPMHD) is a chemical compound that is widely used in scientific research. It is an organic compound with a molecular formula of C14H19N3 and a molecular weight of 225.33 g/mol. 1-DPMHD is a bicyclic heterocyclic compound that is derived from the diazepine ring system and is characterized by a diphenylmethyl group at the 1-position. 1-DPMHD is a colorless solid that is insoluble in water but soluble in organic solvents.
Scientific Research Applications
1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine has a wide range of applications in scientific research. It has been used as a ligand for the synthesis of metal complexes, as a catalyst for the synthesis of heterocyclic compounds, and as a reagent in organic synthesis. In addition, 1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine has been used to study the structure and properties of proteins, as well as to study the structure and function of enzymes.
Mechanism Of Action
1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in the transmission of signals between nerves and muscles. By inhibiting AChE, 1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine increases the level of acetylcholine in the body, thus increasing the activity of the nervous system.
Biochemical And Physiological Effects
1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the nervous system, resulting in increased alertness and mental clarity. In addition, 1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine has been shown to have an anti-inflammatory effect, reducing inflammation in the body. Furthermore, 1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine has been shown to have an anti-oxidant effect, reducing oxidative stress and protecting cells from damage caused by free radicals.
Advantages And Limitations For Lab Experiments
1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is soluble in organic solvents, making it easy to work with. In addition, 1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine is a potent inhibitor of AChE, making it a useful tool for studying the structure and function of enzymes. However, 1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine is not very soluble in water, making it difficult to use in biological experiments.
Future Directions
1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine has a wide range of potential future applications. It could be used in the development of drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, 1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine could be used in the development of drugs for the treatment of inflammation and oxidative stress. Finally, 1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine could be used to study the structure and function of proteins and enzymes, providing new insights into the mechanisms of biological processes.
properties
IUPAC Name |
1-benzhydryl-1,4-diazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-3-8-16(9-4-1)18(17-10-5-2-6-11-17)20-14-7-12-19-13-15-20/h1-6,8-11,18-19H,7,12-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDLHDOJKVFHFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376199 | |
Record name | 1-(DIPHENYLMETHYL)HEXAHYDRO-1H-1,4-DIAZEPINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine | |
CAS RN |
30486-56-7 | |
Record name | 1-(DIPHENYLMETHYL)HEXAHYDRO-1H-1,4-DIAZEPINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.